[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate
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Overview
Description
[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C10H15NS·HCl·H2O. This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and cyclization catalysts.
Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzothiophene derivative with an appropriate amine reagent under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods .
Chemical Reactions Analysis
Types of Reactions
[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .
Scientific Research Applications
[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(4,5,6,7-Tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the benzothiophene ring.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthylamide: This compound is a potent inhibitor of JNK2 and JNK3 kinases, targeting the ATP-binding site.
Uniqueness
[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH.H2O/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;;/h7H,1-6,11H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZKFWVZIQGWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CCN.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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